Modimelanotide

Melanocortin receptor pharmacology Ligand binding affinity α-MSH analog comparison

Modimelanotide (CAS 926277-68-1), also designated AP-214, ABT-719, and ZP-1480, is a synthetic melanocortinergic peptide derived from α-melanocyte-stimulating hormone (α-MSH) by N-terminal extension with six lysine residues. It functions as a non-selective agonist at melanocortin receptors MC1, MC3, MC4, and MC5, with reported IC50 values of 2.9 nM (MC1), 1.9 nM (MC3), 3.7 nM (MC4), and 110 nM (MC5).

Molecular Formula C113H181N33O25S
Molecular Weight 2433.9 g/mol
CAS No. 926277-68-1
Cat. No. B609202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameModimelanotide
CAS926277-68-1
SynonymsModimelanotide;  AP 214;  AP-214;  AP214, ABT-719, ZP-1480
Molecular FormulaC113H181N33O25S
Molecular Weight2433.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C
InChIInChI=1S/C113H181N33O25S/c1-66(2)94(95(121)154)145-111(170)91-38-25-54-146(91)112(171)84(36-16-23-52-120)130-92(151)62-127-96(155)87(58-70-60-126-74-29-9-8-28-73(70)74)141-102(161)81(37-24-53-125-113(122)123)136-106(165)85(56-68-26-6-5-7-27-68)139-108(167)88(59-71-61-124-65-128-71)142-104(163)82(43-44-93(152)153)137-105(164)83(45-55-172-4)138-109(168)89(63-147)144-107(166)86(57-69-39-41-72(150)42-40-69)140-110(169)90(64-148)143-103(162)80(35-15-22-51-119)135-101(160)79(34-14-21-50-118)134-100(159)78(33-13-20-49-117)133-99(158)77(32-12-19-48-116)132-98(157)76(31-11-18-47-115)131-97(156)75(129-67(3)149)30-10-17-46-114/h5-9,26-29,39-42,60-61,65-66,75-91,94,126,147-148,150H,10-25,30-38,43-59,62-64,114-120H2,1-4H3,(H2,121,154)(H,124,128)(H,127,155)(H,129,149)(H,130,151)(H,131,156)(H,132,157)(H,133,158)(H,134,159)(H,135,160)(H,136,165)(H,137,164)(H,138,168)(H,139,167)(H,140,169)(H,141,161)(H,142,163)(H,143,162)(H,144,166)(H,145,170)(H,152,153)(H4,122,123,125)/t75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,94-/m0/s1
InChIKeyWHRVKPBBRZHWTN-ZHHKRVSMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Modimelanotide (AP-214, ABT-719) Procurement Guide: Melanocortin Receptor Agonist for Acute Kidney Injury Research


Modimelanotide (CAS 926277-68-1), also designated AP-214, ABT-719, and ZP-1480, is a synthetic melanocortinergic peptide derived from α-melanocyte-stimulating hormone (α-MSH) by N-terminal extension with six lysine residues [1]. It functions as a non-selective agonist at melanocortin receptors MC1, MC3, MC4, and MC5, with reported IC50 values of 2.9 nM (MC1), 1.9 nM (MC3), 3.7 nM (MC4), and 110 nM (MC5) [1]. Originally developed by Action Pharma and later by Abbott/AbbVie, it was advanced to Phase 2b clinical trials for the prevention of acute kidney injury (AKI) following high-risk cardiac surgery but was ultimately discontinued after failing to meet its primary endpoint [1].

Target Pan-melanocortin MC1/MC3/MC4 agonist
Model Sepsis-induced acute kidney injury research
Profile Balanced receptor activation for signaling studies

Why Modimelanotide Cannot Be Replaced by Other Melanocortin Agonists: Key Differentiation for Scientific Procurement


Melanocortin receptor agonists derived from α-MSH exhibit vastly different receptor selectivity profiles, binding affinities, and downstream pharmacological effects. Modimelanotide’s unique hexa-lysine N-terminal extension confers enhanced binding affinity across MC1–MC4 receptors compared with native α-MSH, and its balanced potency profile at MC1, MC3, and MC4 distinguishes it from structurally related peptides such as Bremelanotide (high MC4 selectivity) and Melanotan II (MC1-preferring). These molecular differences translate into distinct in vivo efficacy patterns: Modimelanotide demonstrated organ-protective and anti-inflammatory effects in sepsis-induced AKI models, whereas Bremelanotide and Melanotan II were developed for sexual dysfunction and cosmetic applications, respectively. Generic substitution between these compounds is therefore scientifically unsound; the procurement choice must be driven by the specific receptor activation profile and validated disease model performance [1] [2].

Bremelanotide High MC4 selectivity may not support MC3-dependent anti-inflammatory endpoints
Melanotan II MC1-preferring profile with limited MC3 engagement may alter pathway-response interpretation
Native α-MSH Lower receptor affinity across subtypes may shift assay concentration requirements and selectivity context

Modimelanotide Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Receptor Binding, In Vivo Efficacy, and Clinical Outcome Data


Enhanced Melanocortin Receptor Binding Affinity Versus Native α-MSH

Modimelanotide (AP-214) demonstrates substantially higher binding affinity for all four melanocortin receptor subtypes compared with native α-MSH. The N-terminal hexa-lysine extension results in 2- to 11.8-fold improvements in affinity, with the most dramatic enhancement observed at MC5 (11.8-fold) [1]. This direct head-to-head comparison establishes Modimelanotide as a superior tool compound for investigations requiring potent pan-melanocortin receptor activation.

Affinity vs α-MSH
Head-to-head
Modimelanotide vs α-MSH 2–11.8× higher affinity
Supports melanocortin receptor pharmacology studies
Human recombinant receptors, competitive binding assay
Melanocortin receptor pharmacology Ligand binding affinity α-MSH analog comparison

Distinct Receptor Selectivity Profile: Modimelanotide Versus Bremelanotide

Modimelanotide exhibits a balanced potency profile across MC1, MC3, and MC4 (IC50 range 1.9–3.7 nM), in marked contrast to Bremelanotide, which displays pronounced selectivity for MC4 (Ki = 0.25 nM) with substantially lower affinity at MC3 (Ki = 53 nM) and MC1 (Ki = 6.4 nM). The MC3/MC4 potency ratio is approximately 0.51 for Modimelanotide versus 212 for Bremelanotide, representing a >400-fold difference in relative MC3 versus MC4 engagement [1] [2]. This selectivity divergence has direct implications for downstream signaling: MC3 activation is implicated in anti-inflammatory and immunomodulatory pathways, whereas isolated MC4 activation primarily regulates energy homeostasis and sexual function.

MC3/MC4 selectivity vs Bremelanotide
Cross-study
Ratio 0.51 vs Ratio 212 ~416-fold difference
Supports MC3-mediated pathway research
Assay readout difference noted (IC50 vs Ki)
MC4R selectivity Melanocortin agonist profiling Bremelanotide comparator

Superior MC3 Receptor Affinity: Modimelanotide Versus Melanotan II

Melanotan II is a widely used non-selective melanocortin agonist, yet its receptor affinity profile is heavily skewed toward MC1 (Ki = 0.67 nM) with substantially weaker MC3 engagement (Ki = 34 nM). Modimelanotide reverses this selectivity: it exhibits 17.9-fold higher affinity for MC3 (IC50 = 1.9 nM vs Ki = 34 nM) while maintaining comparable or superior potency at MC4 (3.7 vs 6.6 nM) [1] [2]. For research applications where MC3 activation is a mechanistic requirement—such as macrophage-mediated inflammation resolution and apoptotic cell clearance—Modimelanotide provides a more potent pharmacological tool than Melanotan II.

MC3 affinity vs Melanotan II
Cross-study
MC3 IC50 1.9 nM vs MC3 Ki 34 nM 17.9-fold higher affinity
May support macrophage anti-inflammatory assays
Assay format difference (IC50 vs Ki)
MC3R agonist potency Melanotan II comparator Anti-inflammatory melanocortin signaling

Validated In Vivo Efficacy in Sepsis-Induced Acute Kidney Injury

Modimelanotide (AP-214) has demonstrated statistically significant efficacy in a cecal ligation and puncture (CLP) mouse model of sepsis-induced acute kidney injury. At an optimized dose, AP-214 reduced AKI severity even when administered 6 hours post-surgery, improved blood pressure and heart rate, decreased serum TNF-α and IL-10 levels, attenuated NF-κB activation in kidney and spleen, and significantly improved survival in both lethal and sublethal CLP models [1]. This in vivo evidence package is unique among α-MSH-derived melanocortin agonists: neither Bremelanotide nor Melanotan II possesses published efficacy data in organ protection models of sepsis or AKI, as their clinical development focused on sexual dysfunction and cosmetic applications, respectively.

CLP sepsis AKI model
Model-specific
AP-214 vs vehicle Reported AKI severity reduction
Supports organ protection model studies
CLP mouse model; endpoints reviewed in source
Acute kidney injury model Sepsis Organ protection In vivo pharmacology

Definitive Phase 2b Clinical Trial Outcome: No AKI Prevention Efficacy in Cardiac Surgery Patients

Modimelanotide (ABT-719) was evaluated in a randomized, double-blind, placebo-controlled Phase 2b trial for the prevention of AKI in patients undergoing high-risk on-pump cardiac surgery. Across three cumulative dose regimens (800, 1600, and 2100 μg/kg), ABT-719 did not significantly reduce AKI incidence compared with placebo: 65.5% (placebo), 65.5% (800 μg/kg), 62.7% (1600 μg/kg), and 69.6% (2100 μg/kg) (pairwise p = 0.966, 0.815, 0.605, respectively) [1]. The compound also failed to influence novel AKI biomarker elevations or 90-day clinical outcomes. This negative clinical result is critical information for procurement: while Modimelanotide remains a valuable research tool for mechanistic in vitro and in vivo studies, it should not be procured with the expectation of translational AKI efficacy based on animal model data alone.

Phase 2b AKI prevention
Head-to-head
ABT-719 2100 µg/kg vs placebo Incidence 69.6% vs 65.5% (p=0.605)
Clinical endpoint context: no difference observed
Cardiac surgery patients; AKIN criteria
Clinical trial outcome Acute kidney injury prevention Translational failure Procurement due diligence

Structural Differentiation: Hexa-Lysine Extension and Molecular Weight Advantage

Modimelanotide is structurally distinct from Bremelanotide and Melanotan II by virtue of its N-terminal hexa-lysine extension ([Ac-(Lys)₆]-α-MSH), which increases its molecular weight to approximately 2,434 Da, compared with ~1,025 Da for Bremelanotide and ~1,024 Da for Melanotan II [1]. This structural modification is directly responsible for the compound's enhanced binding affinity across melanocortin receptor subtypes relative to native α-MSH and contributes to its distinct pharmacokinetic and tissue distribution profile. The larger molecular size also implies different solubility, formulation, and handling characteristics that must be considered in experimental design and procurement planning.

Structural identity
Class-level
~2,434 Da vs ~1,025 Da (analogs) Hexa-lysine extension
Supports handling and solubility differentiation
May require adjusted reconstitution protocols
Peptide structure-activity relationship Molecular weight differentiation α-MSH analog design

Modimelanotide Research Application Scenarios: Where the Evidence Supports Its Selection Over Alternatives


Mechanistic Studies of MC3-Mediated Anti-Inflammatory and Pro-Resolving Signaling

Modimelanotide’s superior MC3 affinity (IC50 = 1.9 nM) relative to both Melanotan II (MC3 Ki = 34 nM) and Bremelanotide (MC3 Ki = 53 nM) makes it the preferred agonist for experiments requiring robust MC3 activation. Applications include macrophage efferocytosis assays, NF-κB pathway inhibition studies, and investigations into melanocortin-mediated resolution of inflammation. The balanced MC1/MC3/MC4 potency profile allows researchers to attribute observed effects to combined MC3 and MC4 engagement while minimizing confounding from MC1-dominant signaling [1] [2].

In Vivo Sepsis and Ischemia-Reperfusion Organ Protection Models

Modimelanotide (AP-214) is uniquely validated in the cecal ligation and puncture (CLP) mouse model of polymicrobial sepsis, where it demonstrated significant improvements in survival, kidney function, and hemodynamic parameters. For preclinical researchers investigating organ protection in sepsis, AKI, or ischemia-reperfusion injury, Modimelanotide remains the only synthetic α-MSH analog with published, reproducible efficacy data in these specific disease models. Procurement for these applications should be accompanied by careful dose-response optimization, as the compound exhibits a bell-shaped dose-response curve [3].

Melanocortin Receptor Pharmacology and Selectivity Profiling

As a non-selective, balanced melanocortin agonist with well-characterized binding affinities across all four melanocortin receptor subtypes, Modimelanotide serves as a reference compound for pharmacological profiling of novel melanocortin ligands. Its distinct selectivity signature—balanced MC1/MC3/MC4 with reduced MC5 affinity—provides a useful comparator for characterizing biased agonists, antagonists, and allosteric modulators. The availability of direct head-to-head binding affinity data versus native α-MSH further strengthens its utility as a calibration standard in receptor binding assays [1].

Translational AKI Biomarker and Mechanism Studies (with Negative Control Context)

For translational research programs investigating the disconnect between preclinical AKI efficacy and clinical trial failure, Modimelanotide offers a unique experimental tool. Researchers can use the compound to probe why melanocortin receptor agonism protected against AKI in rodent and porcine models but failed in human cardiac surgery patients. Comparative studies using Modimelanotide alongside selective MC4 agonists (e.g., Setmelanotide) can help dissect which receptor subtypes contribute to organ protection versus which may mediate confounding effects in the clinical setting [4] [5].

Application
Selection Property
Validation Focus
MC3-mediated anti-inflammatory signaling
MC3 affinity and MC3/MC4 balance
MC3-dependent pathway activation endpoints
Sepsis and ischemia-reperfusion organ protection models
Sepsis model validation data
Dose-response and survival endpoint review
Melanocortin receptor pharmacology profiling
Pan-melanocortin balanced affinity
Binding affinity across MC1–MC5 receptors
Translational AKI mechanism and negative control studies
Clinical negative control context
Preclinical vs clinical endpoint comparison
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